molecular formula C20H20ClN3O3 B10986626 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10986626
M. Wt: 385.8 g/mol
InChI Key: BFLUDSUVVKDZAN-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with ethylenediamine to form the intermediate compound. This intermediate is further reacted with 1-methyl-1H-indole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of specific biochemical pathways, which is particularly useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide
  • N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-2-pyrazinecarboxamide

Uniqueness

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in enzyme inhibition and better pharmacokinetic properties .

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-24-17-5-3-2-4-14(17)12-18(24)20(26)23-11-10-22-19(25)13-27-16-8-6-15(21)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,26)

InChI Key

BFLUDSUVVKDZAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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